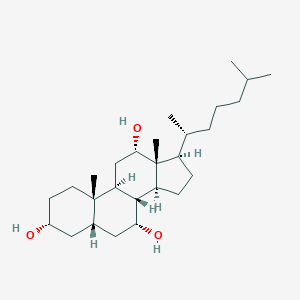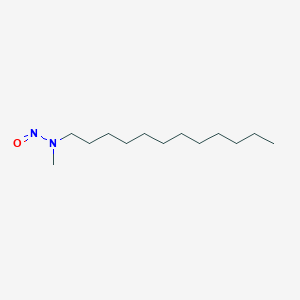![molecular formula C26H21BN4O2 B029124 [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronsäure CAS No. 143722-25-2](/img/structure/B29124.png)
[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronsäure
Übersicht
Beschreibung
[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid: is a complex organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a triphenylmethyl-tetrazole moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid can be used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: The compound’s tetrazole moiety is of interest in medicinal chemistry due to its bioisosteric properties, which can mimic carboxylic acids in drug design. This makes it a potential candidate for the development of pharmaceuticals targeting various biological pathways .
Industry: In materials science, the compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metals also makes it useful in catalysis and sensor applications .
Wirkmechanismus
Target of Action
It is known that this compound is an intermediate in the synthesis of losartan , a drug used to treat high blood pressure and protect the kidneys from damage due to diabetes .
Mode of Action
Tetrazoles, which are part of the compound’s structure, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound may interact with its targets in a similar way to carboxylic acids, potentially binding to enzymes or receptors where carboxylic acids would typically bind.
Biochemical Pathways
Given its role as an intermediate in the synthesis of losartan , it may be involved in pathways related to angiotensin II receptor antagonism, which is the primary mechanism of action of Losartan .
Result of Action
Compounds containing a tetrazole ring have been found to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a [4+1] cycloaddition reaction involving an azide and a nitrile. The triphenylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the boronic acid group is incorporated through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the tetrazole and triphenylmethyl groups, making it less complex but still useful in Suzuki-Miyaura reactions.
Tetrazole derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but lack the boronic acid functionality.
Triphenylmethyl derivatives: Compounds such as triphenylmethyl chloride are used in organic synthesis but do not have the boronic acid group.
Uniqueness: The combination of the boronic acid group with the triphenylmethyl-tetrazole moiety in [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid provides a unique set of chemical properties. This makes it a versatile compound for various applications in synthesis, medicinal chemistry, and materials science .
Eigenschaften
IUPAC Name |
[2-(2-trityltetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUCLSFLKKJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433293 | |
| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143722-25-2 | |
| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143722-25-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)








